
5,15-Di(4-pyridyl)-10,20-di(4-carboxyphenyl)porphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,15-Di(4-pyridyl)-10,20-di(4-carboxyphenyl)porphine is a porphyrin derivative known for its unique structural and functional properties Porphyrins are macrocyclic compounds composed of four pyrrole rings interconnected by methine bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Di(4-pyridyl)-10,20-di(4-carboxyphenyl)porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin macrocycle. The resulting product is then purified through column chromatography and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,15-Di(4-pyridyl)-10,20-di(4-carboxyphenyl)porphine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include metal salts (e.g., cobalt chloride for MOF formation), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dimethylformamide, ethanol) .
Major Products
The major products formed from these reactions include metal-coordinated porphyrin complexes, reduced porphyrin derivatives, and substituted porphyrin compounds .
Scientific Research Applications
5,15-Di(4-pyridyl)-10,20-di(4-carboxyphenyl)porphine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,15-Di(4-pyridyl)-10,20-di(4-carboxyphenyl)porphine involves its ability to generate singlet oxygen upon light irradiation. This property is crucial for its application in photodynamic therapy, where singlet oxygen induces cell death in targeted cancer cells. The compound’s molecular targets include cellular membranes and DNA, leading to oxidative damage and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Similar in structure but lacks the pyridyl groups, which limits its versatility in certain applications.
5,10,15,20-Tetrakis(4-pyridyl)porphyrin: Contains pyridyl groups but lacks carboxyphenyl groups, affecting its solubility and reactivity.
Uniqueness
5,15-Di(4-pyridyl)-10,20-di(4-carboxyphenyl)porphine’s combination of pyridyl and carboxyphenyl groups provides a unique balance of solubility, reactivity, and functional versatility, making it suitable for a broader range of applications compared to its similar counterparts .
Properties
Molecular Formula |
C44H28N6O4 |
|---|---|
Molecular Weight |
704.7 g/mol |
IUPAC Name |
4-[15-(4-carboxyphenyl)-10,20-dipyridin-4-yl-21,23-dihydroporphyrin-5-yl]benzoic acid |
InChI |
InChI=1S/C44H28N6O4/c51-43(52)29-5-1-25(2-6-29)39-31-9-13-35(47-31)41(27-17-21-45-22-18-27)37-15-11-33(49-37)40(26-3-7-30(8-4-26)44(53)54)34-12-16-38(50-34)42(28-19-23-46-24-20-28)36-14-10-32(39)48-36/h1-24,47,50H,(H,51,52)(H,53,54) |
InChI Key |
HBWIKGKMCCZRDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=NC=C7)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=NC=C9)N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


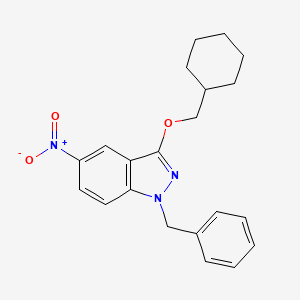
![6-(2,2-Dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11929309.png)
![(S)-N-(5-(3-hydroxypyrrolidin-1-yl)-2-morpholinooxazolo[4,5-b]pyridin-6-yl)-2-(2-methylpyridin-4-yl)oxazole-4-carboxamide](/img/structure/B11929313.png)

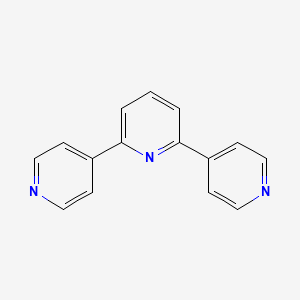
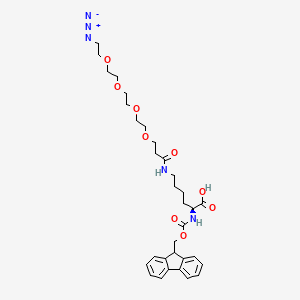

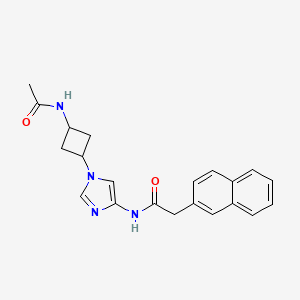
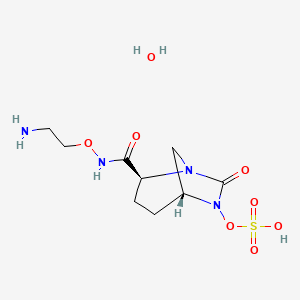

![Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B11929371.png)
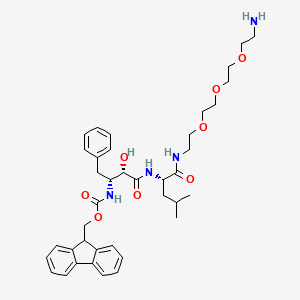
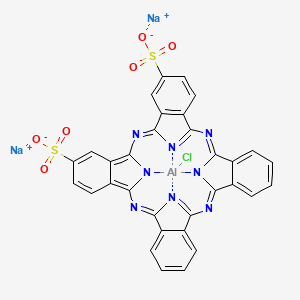
![[(1S,7R,8R,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B11929396.png)
